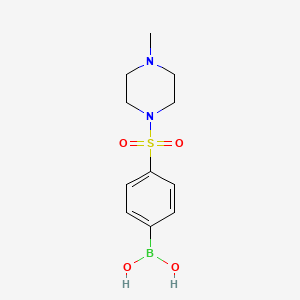

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid

概要

説明

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methyl-piperazinesulfonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid typically involves the reaction of 4-bromo-phenylboronic acid with 4-methyl-piperazine and sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

化学反応の分析

Types of Reactions

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding boronic ester.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boronic esters.

Substitution: Halogenated phenyl derivatives.

科学的研究の応用

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

作用機序

The mechanism of action of 4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The piperazinesulfonyl group enhances the stability and reactivity of the compound, making it an effective reagent in various chemical transformations.

類似化合物との比較

Similar Compounds

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 4-(4-Methyl-piperazinyl)phenylboronic acid

Comparison

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid is unique due to the presence of both the piperazinesulfonyl and boronic acid groups. This combination enhances its reactivity and stability compared to similar compounds. For instance, phenylboronic acid lacks the piperazinesulfonyl group, making it less reactive in certain coupling reactions. Similarly, 4-methylphenylboronic acid does not possess the same level of stability and reactivity as this compound.

生物活性

4-(4-Methyl-piperazinesulfonyl)phenyl boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its anticancer, antibacterial, and antiviral activities, as well as its mechanisms of action and pharmacokinetic properties.

Chemical Structure and Properties

- Molecular Formula : C11H17BN2O2S

- Molecular Weight : 240.24 g/mol

- CAS Number : 486422-11-1

The structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, enhancing its biological interactions.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds often act as proteasome inhibitors, disrupting the normal degradation of proteins involved in cell cycle regulation.

- Mechanism of Action : The compound inhibits the proteasome pathway, leading to an accumulation of pro-apoptotic factors and subsequent cancer cell death. Studies show that it can induce G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

- Case Study Findings :

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The mechanism typically involves interference with bacterial cell wall synthesis and function.

- Research Findings :

Antiviral Activity

The antiviral potential of boronic acids is particularly relevant in the context of HIV treatment.

- Mechanism : These compounds can act as competitive inhibitors of viral proteases, which are essential for viral replication.

- Research Findings :

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any compound.

- Absorption and Distribution : Studies indicate that this compound has high gastrointestinal absorption and favorable blood-brain barrier permeability.

- Metabolism : The compound undergoes metabolic processes that enhance its bioavailability while minimizing toxicity. It has been noted that boronic acids can reduce first-pass metabolism due to their ability to form stable complexes with sugars and glycoproteins .

Data Summary Table

特性

IUPAC Name |

[4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16/h2-5,15-16H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIRVOVQNGLJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。